2-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenoxy]acetamide
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Overview
Description
2-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenoxy]acetamide is a complex organic compound that features a thianyl group, a piperidinyl group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenoxy]acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the thianyl-piperidinyl intermediate: This involves the reaction of thian-4-ylamine with piperidine under controlled conditions.
Attachment of the sulfamoyl group: The intermediate is then reacted with a sulfamoyl chloride derivative to introduce the sulfamoyl group.
Coupling with phenoxyacetic acid: Finally, the compound is coupled with phenoxyacetic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfamoyl group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified sulfamoyl derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Shares structural similarities but differs in functional groups.
Intermetallic compounds: While not structurally similar, they share some chemical properties.
Uniqueness
2-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenoxy]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-[[1-(thian-4-yl)piperidin-4-yl]methylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S2/c20-19(23)14-26-17-1-3-18(4-2-17)28(24,25)21-13-15-5-9-22(10-6-15)16-7-11-27-12-8-16/h1-4,15-16,21H,5-14H2,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCXYPRSNDXCOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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